molecular formula C₁₂H₁₃D₉ClNO₆ B1158438 L-Glutaryl Carnitine-d9 Chloride

L-Glutaryl Carnitine-d9 Chloride

Cat. No.: B1158438
M. Wt: 284.35
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutaryl Carnitine-d9 Chloride (C₁₂H₁₃D₉ClNO₆; MW: 285.36) is a stable isotope-labeled derivative of L-glutaryl carnitine, where nine hydrogen atoms are replaced by deuterium. It serves as an internal standard for quantifying L-glutaryl carnitine in biological samples using GC- or LC-MS. The compound is characterized by high purity (>95% HPLC), storage at -20°C, and applications in metabolic research . Its structure includes a glutaryl moiety (a five-carbon dicarboxylic acid) esterified to deuterated L-carnitine, enabling precise tracking of fatty acid oxidation and metabolic disorders .

Properties

Molecular Formula

C₁₂H₁₃D₉ClNO₆

Molecular Weight

284.35

Synonyms

(2R)-3-Carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-(trimethyl-d9)-1-propanaminium Chloride;  Glutarylcarnitine-d9 Chloride; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among deuterated carnitine derivatives lie in their acyl chain length, isotopic labeling positions, and stereochemistry. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Acyl Chain Length Key Applications Purity Storage References
L-Glutaryl Carnitine-d9 Chloride C₁₂H₁₃D₉ClNO₆ 285.36 5-carbon (dicarboxylic) Quantification of glutaric acidemia markers >95% (HPLC) -20°C
Lauroyl-L-carnitine-d9 Chloride C₁₉H₂₉D₉ClNO₄ 389.02 12-carbon (saturated) Lipid metabolism studies >98% 4°C
DL-Carnitine-d9 Chloride C₇H₇D₉ClNO₃ 206.72 None (free carnitine) Internal standard for total carnitine >99% Room temp
Decanoyl-L-carnitine-d9 Chloride C₁₇H₂₅D₉ClNO₄ 353.57 10-carbon (saturated) β-oxidation pathway analysis Not specified -20°C
L-Carnitine-d9 Chloride C₇H₇D₉ClNO₃ 206.72 None (free carnitine) Fatty acid transport studies Not specified Not specified

Functional Implications :

  • Acyl Chain Length: Compounds like Lauroyl- and Decanoyl-carnitine-d9 are involved in long-chain fatty acid metabolism, while L-Glutaryl Carnitine-d9 is specific to disorders like glutaric acidemia type I .
  • Stereochemistry : DL-Carnitine-d9 (racemic mixture) is used for total carnitine quantification, whereas L-isomers (e.g., L-Glutaryl Carnitine-d9) are biologically active in human metabolism .
  • Deuterium Labeling : The position and number of deuterium atoms (e.g., d9 vs. d3) affect isotopic separation in MS, ensuring accuracy in quantification .

Analytical Performance and Research Findings

  • This compound: Validated in detecting glutaric acidemia, a disorder of lysine metabolism. Its deuterated form minimizes interference from endogenous carnitine in MS analysis .
  • Lauroyl-L-carnitine-d9 Chloride : Used in lipidomics to study acyl-CoA dehydrogenase deficiencies. Studies show its accumulation correlates with mitochondrial dysfunction .
  • DL-Carnitine-d9 Chloride : Demonstrated utility in distinguishing D- and L-carnitine pharmacokinetics. Research indicates D-carnitine inhibits L-carnitine transport competitively .
  • Decanoyl-L-carnitine-d9 Chloride: Applied in β-oxidation flux assays, with deuterium labeling enabling precise measurement of medium-chain fatty acid oxidation rates .

Stability and Handling

  • This compound requires storage at -20°C to prevent degradation, whereas Lauroyl derivatives are hygroscopic and stored at 4°C .
  • DL-Carnitine-d9 Chloride remains stable at room temperature, making it suitable for field studies .

Q & A

Q. What is the role of L-Glutaryl Carnitine-d9 Chloride in metabolic flux analysis?

this compound serves as a stable isotope-labeled internal standard for quantifying endogenous carnitine derivatives via mass spectrometry (MS). Its deuterium-labeled structure minimizes interference with endogenous metabolites, enabling precise tracking of glutaryl carnitine levels in biological matrices like plasma or tissue homogenates. Researchers typically use it in liquid chromatography-tandem MS (LC-MS/MS) workflows, where its retention time and fragmentation patterns are matched to unlabeled analogs for accurate quantification .

Q. How is this compound synthesized, and what purity thresholds are critical for research use?

The synthesis involves reacting L-carnitine with deuterated glutaryl chloride under anhydrous conditions. Key steps include:

  • Acylation : L-carnitine reacts with glutaryl chloride-d9 in a molar ratio of 1:1.1 to ensure complete esterification.
  • Purification : Column chromatography or recrystallization removes unreacted precursors.
  • Quality Control : Purity >98% (via HPLC) is essential to avoid isotopic dilution errors in MS. Residual solvents (e.g., dichloromethane) must be <0.1% to prevent ion suppression .

Q. What analytical techniques validate the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation at specific positions (e.g., methyl groups). High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic distribution. For example, a +9 Da shift compared to unlabeled carnitine confirms deuterium labeling. Purity is assessed via reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How do researchers optimize LC-MS/MS parameters for this compound quantification?

Key parameters include:

  • Ionization : Electrospray ionization (ESI) in positive mode, with source temperature 150°C and capillary voltage 3.5 kV.
  • Fragmentation : Collision energy (CE) optimized to 20–25 eV to generate diagnostic fragments (e.g., m/z 85 for the carnitine backbone).
  • Chromatography : A C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile achieves baseline separation from isobaric interferences .

Q. What strategies mitigate batch-to-batch variability in deuterium labeling efficiency?

Variability arises from incomplete deuterium incorporation during synthesis. Solutions include:

  • Reaction Monitoring : Use inline FTIR to track acyl chloride consumption.
  • Isotopic Purity Testing : Validate via HRMS to ensure >99% deuterium enrichment at all labeled positions.
  • Stability Studies : Store the compound at -80°C under argon to prevent deuterium exchange with ambient moisture .

Q. How should researchers design experiments to resolve contradictory data in carnitine transporter studies?

Contradictions often stem from differences in cellular uptake kinetics or matrix effects. Experimental design considerations:

  • Dose-Response Curves : Use 0.1–100 µM this compound to assess linearity in uptake assays.
  • Matrix-Matched Calibration : Spike the compound into cell lysate or serum to account for ion suppression.
  • Cross-Validation : Compare results with alternative methods (e.g., radiolabeled carnitine assays) .

Q. What are the implications of isotopic impurity in this compound for kinetic studies?

Even minor impurities (e.g., -d8 or -d7 species) skew kinetic measurements by altering the isotope effect. Mitigation steps:

  • Spectral Deconvolution : Use software tools (e.g., Skyline) to isolate the -d9 signal.
  • Batch Rejection : Discard batches with isotopic purity <98% .

Methodological Tables

Q. Table 1. LC-MS/MS Parameters for this compound

ParameterValueReference
ColumnC18 (2.1 × 100 mm, 1.7 µm)
Flow Rate0.3 mL/min
Gradient5–95% acetonitrile in 8 min
Collision Energy22 eV

Q. Table 2. Synthesis Quality Metrics

MetricTargetReference
Purity (HPLC)>98%
Deuterium Enrichment>99%
Residual Solvents<0.1%

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